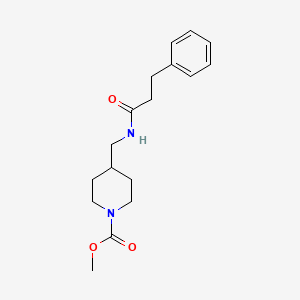![molecular formula C22H25N3O4S2 B2754914 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 500149-37-1](/img/structure/B2754914.png)
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
科学的研究の応用
Novel Synthesis Techniques
Research has led to the development of novel synthesis techniques for compounds related to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions highlights innovative approaches to creating pseudopeptidic [1,2,4]triazines, which are composed of two different amino acids, arylglycine and alanine derivatives, connected through a urea moiety (Sañudo et al., 2006). This technique emphasizes the potential for synthesizing complex molecules through efficient reactions, contributing to advancements in chemical synthesis methodologies.
Antimicrobial and Anticancer Agents
Research into novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has uncovered their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). These compounds have shown significant activity as COX-1/COX-2 inhibitors, highlighting their potential use in developing new therapeutic agents.
Inhibition of Carbonic Anhydrases
Microwave-assisted synthesis of novel acridine-acetazolamide conjugates has been explored for their effects on human carbonic anhydrase isoforms. These conjugates have demonstrated potent inhibitory effects on cytosolic and membrane-bound carbonic anhydrases, indicating their potential for therapeutic applications in conditions where inhibition of these enzymes is beneficial (Ulus et al., 2016).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has shown remarkable potential for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them excellent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Cytotoxic Evaluation
Studies on the cytotoxic evaluation of substituted sulfonamide Schiff bases against human breast cancer cell lines have revealed significant cytotoxic activity, underscoring the potential of these compounds as chemotherapeutic agents (Govindaraj et al., 2021). Such research is crucial for identifying new molecules that can be developed into effective treatments for cancer.
特性
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-25(16-7-4-3-5-8-16)31(27,28)17-13-11-15(12-14-17)21(26)24-22-23-20-18(29-2)9-6-10-19(20)30-22/h6,9-14,16H,3-5,7-8H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEOEWYZQDDGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
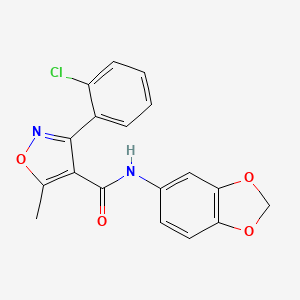
![N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide](/img/structure/B2754833.png)
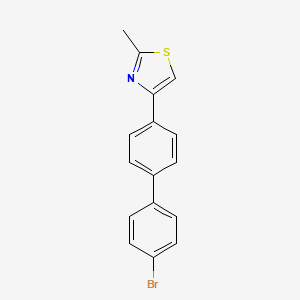
![4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754835.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)
![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)
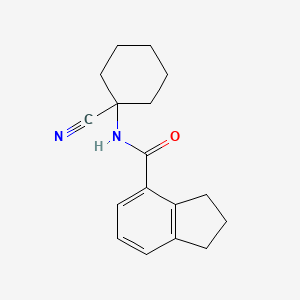


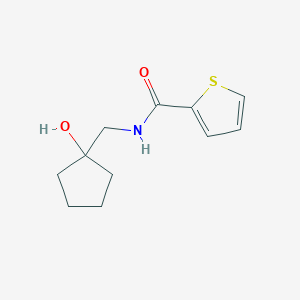
![3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2754849.png)

